molecular formula C24H36O3 B1677615 Nabilone CAS No. 51022-71-0

Nabilone

Cat. No.: B1677615
CAS No.: 51022-71-0
M. Wt: 372.5 g/mol
InChI Key: GECBBEABIDMGGL-RTBURBONSA-N

Description

Nabilone is a synthetic cannabinoid that mimics the structure and pharmacological activity of tetrahydrocannabinol, the primary psychoactive compound found in cannabis. It is primarily used for its antiemetic properties to treat nausea and vomiting associated with chemotherapy. Additionally, it has applications in managing chronic pain, particularly neuropathic pain .

Preparation Methods

Nabilone is synthesized through a series of chemical reactions starting from olivetol and pulegone. The synthetic route involves the formation of a key intermediate, which undergoes cyclization and subsequent functional group modifications to yield this compound. The industrial production of this compound involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Nabilone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. .

Scientific Research Applications

Nabilone has a wide range of scientific research applications:

Mechanism of Action

Nabilone exerts its effects by interacting with the cannabinoid receptors in the central and peripheral nervous systems. It acts as a partial agonist at the Cannabinoid-1 and Cannabinoid-2 receptors, which are involved in regulating nausea, vomiting, pain, and other physiological processes. By binding to these receptors, this compound modulates the release of neurotransmitters and influences various signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Nabilone is often compared with other cannabinoids such as tetrahydrocannabinol and cannabidiol. While all these compounds interact with cannabinoid receptors, this compound is unique in its synthetic origin and specific pharmacological profile. Unlike tetrahydrocannabinol, which is a natural compound, this compound is entirely synthetic and has a more predictable pharmacokinetic profile. Similar compounds include:

This compound’s unique synthetic nature and specific receptor interactions make it a valuable compound in both research and clinical settings.

Properties

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECBBEABIDMGGL-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=O)CC[C@H]3C(OC2=C1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023341, DTXSID401015800
Record name Nabilone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Nabilone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nabilone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014629
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.93e-04 g/L
Record name Nabilone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nabilone is an orally active synthetic cannabinoid which, like other cannabinoids, has complex effects on the central nervous system (CNS). It has been suggested that the antiemetic effect of nabilone is caused by interaction with the cannabinoid receptor system, i.e., the CB (1) receptor, which is a component of the endocannabinoid system of the body. The endocannabinoid system is widely distributed throughout the central and peripheral nervous system (via the Cannabinoid Receptors CB1 and CB2) and plays a role in many physiological processes such as inflammation, cardiovascular function, learning, pain, memory, stress and emotional regulation, and the sleep/wake cycle among many others. CB1 receptors are found in both the central and peripheral nervous system, and are most abundant in the hippocampus and amygdala, which are the areas of the brain responsible for short-term memory storage and emotional regulation. CB2 receptors are mainly located in the peripheral nervous system and can be found on lymphoid tissue where they are involved in regulation of immune function.
Record name Nabilone
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CAS No.

51022-71-0, 61617-09-2
Record name Nabilone
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Record name Nabilone
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URL https://www.drugbank.ca/drugs/DB00486
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Record name Nabilone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Nabilone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-trans-3-(1,1-dimethylheptyl)-1-hydroxy-6,6-dimethyl-6,6a,7,8,10,10a-hexahydro-9H-dibenzo[b,d]-pyran-9-one
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Record name NABILONE
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Record name Nabilone
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URL http://www.hmdb.ca/metabolites/HMDB0014629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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